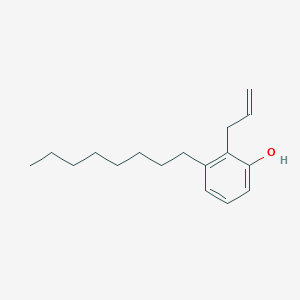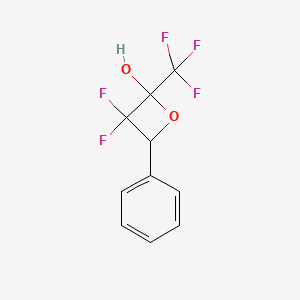![molecular formula C10H10Cl2O B14313791 1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene CAS No. 113145-89-4](/img/structure/B14313791.png)
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and a 4-chlorobut-2-en-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-nitrobenzene with 4-chlorobut-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of butadiene to produce 1,4-dichlorobut-2-ene, followed by a nucleophilic substitution reaction with 1-chloro-4-hydroxybenzene. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Phenolic compounds.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Aplicaciones Científicas De Investigación
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and molecular targets depend on the context of its application and the nature of the biological system.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-phenylbutane: Similar structure with a phenyl group instead of the 4-chlorobut-2-en-1-yloxy group.
1-Chloro-4-nitrobenzene: Contains a nitro group instead of the 4-chlorobut-2-en-1-yloxy group.
4-Phenylbutyl chloride: Similar structure with a phenyl group instead of the 4-chlorobut-2-en-1-yloxy group.
Uniqueness
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene is unique due to the presence of both a chlorine atom and a 4-chlorobut-2-en-1-yloxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
113145-89-4 |
|---|---|
Fórmula molecular |
C10H10Cl2O |
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
1-chloro-4-(4-chlorobut-2-enoxy)benzene |
InChI |
InChI=1S/C10H10Cl2O/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h1-6H,7-8H2 |
Clave InChI |
YKFRWBDJNMJPPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC=CCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
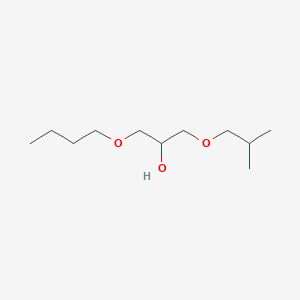

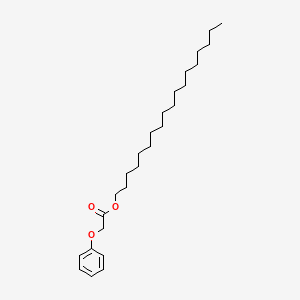
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)
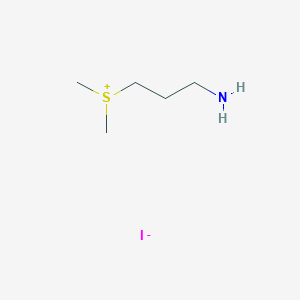
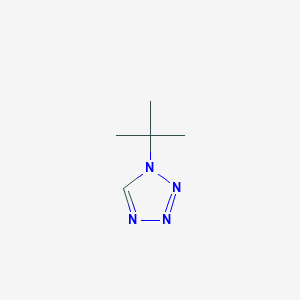
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
